molecular formula C29H27FN6O5 B606541 CCG-224406

CCG-224406

Cat. No.: B606541
M. Wt: 558.6 g/mol
InChI Key: KQJWWWZXJNOLQF-UHFFFAOYSA-N
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Description

CCG-224406 is a small molecule drug that functions as a highly selective and potent inhibitor of G protein-coupled receptor kinase 2 (GRK2). This compound was initially developed by Temple University Graduate School and is currently in the preclinical phase of research. It is primarily being investigated for its potential therapeutic applications in cardiovascular diseases, particularly heart failure .

Preparation Methods

The synthesis of CCG-224406 involves a series of chemical reactions designed to produce a highly selective GRK2 inhibitor. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring consistency and quality control. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

CCG-224406 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide, acetonitrile.

The major products formed from these reactions depend on the specific conditions and reagents used but generally include various derivatives of the core structure of this compound .

Scientific Research Applications

CCG-224406 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of GRK2 and its effects on G protein-coupled receptor signaling pathways.

    Biology: Investigated for its role in modulating cellular signaling pathways and its potential therapeutic effects in various biological systems.

    Medicine: Explored as a potential treatment for cardiovascular diseases, particularly heart failure, due to its ability to inhibit GRK2 and improve cardiac function.

    Industry: Potential applications in the development of new therapeutic agents targeting GRK2 and related pathways

Mechanism of Action

CCG-224406 exerts its effects by selectively inhibiting GRK2, a kinase involved in the regulation of G protein-coupled receptors. By inhibiting GRK2, this compound prevents the phosphorylation and subsequent desensitization of these receptors, thereby enhancing their signaling. This mechanism is particularly relevant in the context of heart failure, where enhanced G protein-coupled receptor signaling can improve cardiac function .

Comparison with Similar Compounds

CCG-224406 is unique in its high selectivity and potency for GRK2 compared to other similar compounds. Some similar compounds include:

This compound stands out due to its greater than 700-fold selectivity over other GRK subfamilies and no detectable inhibition of Rho-associated coiled-coil kinase 1, making it a highly specific tool for studying GRK2-related pathways .

Properties

IUPAC Name

4-[3-[(2,6-dimethoxyphenyl)methylcarbamoyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN6O5/c1-15-25(28(38)34-18-8-10-22-17(11-18)13-32-36-22)26(35-29(39)33-15)16-7-9-21(30)19(12-16)27(37)31-14-20-23(40-2)5-4-6-24(20)41-3/h4-13,26H,14H2,1-3H3,(H,31,37)(H,32,36)(H,34,38)(H2,33,35,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJWWWZXJNOLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=C(C=CC=C3OC)OC)C(=O)NC4=CC5=C(C=C4)NN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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